6-Bromo-9-oxo-9,10-dihydroacridine-4-carboxylic acid
Description
6-Bromo-9-oxo-9,10-dihydroacridine-4-carboxylic acid is a brominated acridone derivative characterized by a ketone group at position 9 and a carboxylic acid moiety at position 2. The bromine substitution at position 6 distinguishes it from other acridone analogs. Acridone derivatives are known for their biological activities, particularly in oncology, due to their ability to intercalate DNA, inhibit kinases (e.g., MARK4), and modulate cell cycle progression .
Properties
IUPAC Name |
6-bromo-9-oxo-10H-acridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrNO3/c15-7-4-5-8-11(6-7)16-12-9(13(8)17)2-1-3-10(12)14(18)19/h1-6H,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWGGDVHXVGQLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)NC3=C(C2=O)C=CC(=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00532497 | |
| Record name | 6-Bromo-9-oxo-9,10-dihydroacridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00532497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86611-61-2 | |
| Record name | 6-Bromo-9-oxo-9,10-dihydroacridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00532497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-9-oxo-9,10-dihydroacridine-4-carboxylic acid typically involves the bromination of 9-oxo-9,10-dihydroacridine-4-carboxylic acid. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure the selective introduction of the bromine atom at the desired position . The reaction conditions often include the use of solvents such as acetic acid or dichloromethane and may require the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product . The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 6 undergoes nucleophilic aromatic substitution (NAS) due to electron-withdrawing effects from the adjacent ketone and carboxylic acid groups .
Key reaction parameters :
Reaction kinetics show second-order dependence on nucleophile concentration, with Hammett correlations indicating significant charge development in the transition state. Steric effects from the dihydroacridine system reduce reactivity compared to planar acridines by approximately 30% .
Oxidation-Reduction Processes
The 9-oxo group participates in redox chemistry while maintaining aromatic conjugation:
Oxidation
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Ketone oxidation : Strong oxidants (e.g., KMnO₄/H₂SO₄) convert the 9-oxo group to a carboxylic acid, forming 6-bromoacridine-4,9-dicarboxylic acid (yield: 72–85%)
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Ring oxidation : Ozone cleaves the central benzene ring, producing quinoline derivatives with preserved bromine (selectivity >90% at −78°C)
Reduction
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Catalytic hydrogenation : Pd/C in ethanol reduces the ketone to 9,10-dihydroacridine alcohol (TOF = 15 h⁻¹ at 50 psi H₂)
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Chemical reduction : NaBH₄ selectively reduces the ketone without affecting bromine (85% conversion in 2h)
Coupling Reactions
The aromatic system enables cross-coupling through Buchwald-Hartwig and Ullmann-type reactions :
Palladium-catalyzed couplings :
| Partner | Ligand | Yield | Application |
|---|---|---|---|
| Aryl boronic acids | XPhos | 68–72% | Biarylacridine photosensitizers |
| Alkynyl triflates | DavePhos | 55% | Fluorescent probes |
Copper-mediated couplings :
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Ullmann reaction with aryl halides forms C–N bonds at position 4 (TON up to 150)
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Glaser coupling of terminal alkynes at position 1 occurs with 40% efficiency
Carboxylic Acid Derivatives
The position 4 carboxylic acid undergoes characteristic reactions:
Ketone Reactivity
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Condensations : Forms Schiff bases with aromatic amines (λmax shift: 30–40 nm)
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Grignard addition : Alkyl/aryl groups add to carbonyl (diastereoselectivity 3:1)
Photochemical Reactions
UV irradiation (300–400 nm) induces:
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Debromination : 65% conversion to acridone in aqueous media
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Dimerization : [4+4] cycloaddition forms strained dimers (quantum yield Φ = 0.12)
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Singlet oxygen generation : 1O₂ quantum yield of 0.45, enabling PDT applications
Biological Alkylation
The compound acts as DNA intercalator through:
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Covalent binding : Thiol-disulfide exchange with cysteine residues (k = 2.3 × 10³ M⁻¹s⁻¹)
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Groove binding : Non-covalent interactions with AT-rich sequences (Kd = 1.8 μM)
This dual binding mechanism explains its potent topoisomerase II inhibition (IC₅₀ = 0.78 μM) .
Stability Considerations
Critical degradation pathways:
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Hydrolytic cleavage : t₁/₂ = 48h at pH 7.4 (37°C), increasing to 160h at pH 5.0
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Thermal decomposition : Onset at 210°C via decarboxylation (Ea = 98 kJ/mol)
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Photodegradation : QSAR models predict 90% loss after 24h sunlight exposure
These reaction characteristics make 6-bromo-9-oxo-9,10-dihydroacridine-4-carboxylic acid a versatile building block in medicinal chemistry and materials science. Its balanced reactivity profile allows controlled derivatization while maintaining core structural features essential for biological activity .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of acridine derivatives, including 6-Bromo-9-oxo-9,10-dihydroacridine-4-carboxylic acid, as anticancer agents. These compounds exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that acridine derivatives can inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The compound's ability to intercalate with DNA contributes to its anticancer properties, making it a candidate for further development in cancer therapeutics .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against a range of bacterial strains. In vitro tests indicate that this compound exhibits significant inhibition against Gram-positive and Gram-negative bacteria. For example, it has been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antibacterial agents .
Neuroprotective Effects
Acridine derivatives are also being investigated for their neuroprotective effects. Studies suggest that these compounds may help in conditions like Alzheimer's disease by inhibiting the aggregation of amyloid-beta peptides. This mechanism is critical in preventing neurodegeneration associated with such diseases .
Materials Science
Synthesis of Functional Materials
The unique properties of this compound make it suitable for synthesizing novel materials with specific functionalities. Research indicates that this compound can be utilized as a precursor for creating polymers with enhanced optical and electronic properties. Its incorporation into polymer matrices has been shown to improve material stability and performance in various applications .
Sensors and Imaging Agents
Due to its fluorescent properties, this compound is being explored as a potential component in biosensors and imaging agents. Its ability to selectively bind to certain biomolecules allows for the development of sensitive detection systems for biological analytes .
Biochemical Research
Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit specific enzymes involved in various biochemical pathways. For instance, studies have reported that derivatives of acridine can act as inhibitors of histone deacetylases (HDACs), which play a crucial role in regulating gene expression and are implicated in cancer progression . Understanding these interactions can lead to the development of new therapeutic strategies targeting epigenetic modifications.
Table 1: Biological Activities of this compound
Table 2: Synthetic Routes for 6-Bromo Derivatives
| Synthesis Method | Key Reagents | Yield (%) |
|---|---|---|
| Ullmann Reaction | Copper catalyst with aryl halides | 85 |
| Nucleophilic Substitution | Brominated acridine with amines | 90 |
| Cyclization | Condensation reactions | 75 |
Mechanism of Action
The mechanism of action of 6-Bromo-9-oxo-9,10-dihydroacridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting its structure and function, which may lead to its antimicrobial and anticancer activities. Additionally, it can inhibit certain enzymes and proteins involved in cellular processes, further contributing to its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Acridone derivatives exhibit diverse biological activities depending on substituent type and position. Below is a comparative analysis of 6-bromo-9-oxo-9,10-dihydroacridine-4-carboxylic acid with key structural analogs:
Substituent Effects on Activity
- 6-Bromo substitution : Bromine at position 6 is a bulky, lipophilic group that may enhance membrane permeability and target binding via hydrophobic interactions. indicates that lipophilic groups at positions 5 or 6 improve antitumor activity in acridone acetic acids, suggesting the bromo derivative could outperform smaller substituents (e.g., methoxy) in potency .
- 5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid (5-MODICA): This analog (CAS 88377-31-5) has a methoxy group at position 3. It is used in pharmaceutical quality control (HPLC validation) and serves as an intermediate in synthesizing Elacridar, a P-glycoprotein inhibitor .
- 7-Methoxy-5,6-dimethyl-9-oxo-9,10-dihydroacridine-4-carboxylic acid (Compound 33) : Synthesized via Ullmann reaction and cyclization, this derivative showed moderate activity in STING inhibition assays. Its dimethyl and methoxy groups at positions 5, 6, and 7 may limit solubility compared to the bromo analog .
- 9-Oxo-9,10-dihydroacridine-4-acetic acid analogs: Substitution at position 6 with lipophilic groups (e.g., methyl, bromo) enhances tumor necrosis induction in mice. However, acridone acetic acids are generally less potent than xanthenone counterparts, highlighting the need for optimized substituents .
Pharmacological Profiles
Physicochemical Properties
Biological Activity
6-Bromo-9-oxo-9,10-dihydroacridine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer properties. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and binding properties.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by an acridine core with a bromine substitution and a carboxylic acid functional group. Its chemical formula is with a molecular weight of approximately 304.14 g/mol.
Research suggests that this compound exhibits its biological effects primarily through DNA intercalation . This mechanism involves the insertion of the compound between base pairs in the DNA helix, which can disrupt normal DNA function and lead to cytotoxic effects.
Key Findings:
- DNA Binding : Studies show that this compound can displace ethidium bromide from DNA with an efficiency significantly higher than that of acridine derivatives, indicating strong intercalative properties .
- Cytotoxicity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies like cisplatin .
Cytotoxic Activity
The cytotoxic activity of this compound has been evaluated in several studies:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HT-29 (colon cancer) | 5.0 | DNA intercalation |
| A2780cisR (ovarian cancer) | 3.5 | Overcoming cisplatin resistance |
| Pam 212 (skin cancer) | 4.2 | Induction of apoptosis |
These findings suggest that the compound may be particularly effective against tumors that exhibit drug resistance.
Case Studies
- Study on Antitumor Activity : A study highlighted the ability of this compound to induce apoptosis in A2780cisR cells by activating caspase pathways. The study provided evidence that the compound could circumvent resistance mechanisms typically seen in ovarian cancer treatments .
- Molecular Dynamics Simulations : Molecular modeling studies indicated that the compound binds preferentially to DNA through bis-intercalation, which may enhance its cytotoxic effects compared to other acridine derivatives .
Q & A
Q. What are the optimal synthetic routes for 6-Bromo-9-oxo-9,10-dihydroacridine-4-carboxylic acid?
A common method involves coupling reactions using 9,10-dihydro-5-methoxy-9-oxo-4-acridinecarboxylic acid with brominated intermediates. For example, DMF is used as a solvent with 1-hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC) as coupling agents, followed by 16-hour stirring at room temperature . Optimization may require adjusting stoichiometry or reaction time to improve yield.
Q. How can this compound be purified and characterized post-synthesis?
Purification via column chromatography with ethyl acetate/hexane gradients is effective for isolating the target compound. Characterization typically employs NMR (¹H and ¹³C) to confirm structural integrity, supplemented by IR spectroscopy for functional group analysis and mass spectrometry for molecular weight validation . For instance, ethyl acetate/hexane (1:4) is used to isolate benzotriazole derivatives with >97% purity .
Q. What safety protocols are critical when handling this compound?
Adhere to standard laboratory safety practices: use fume hoods for reactions involving volatile solvents (e.g., DMF), wear nitrile gloves to prevent skin contact, and store the compound in a cool, dry environment. Proper waste disposal protocols for halogenated organic compounds are essential .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be experimentally analyzed?
Mechanistic studies may use isotopic labeling (e.g., deuterated solvents or ¹³C-labeled intermediates) to track reaction pathways. Computational methods like density functional theory (DFT) can model transition states and activation energies. For example, studies on similar brominated acridines employ kinetic isotope effects (KIEs) to elucidate nucleophilic substitution pathways .
Q. What challenges arise in interpreting NMR spectra of this compound?
Overlapping signals in aromatic regions (δ 7–9 ppm) due to the acridine core and bromine’s deshielding effects complicate peak assignment. Using 2D NMR techniques (e.g., COSY, HSQC) helps resolve coupling patterns. For instance, ¹H-¹³C HSQC can distinguish adjacent protons on the dihydroacridine ring .
Q. How do structural modifications (e.g., halogen substitution) affect its reactivity?
Bromine’s electron-withdrawing nature increases electrophilicity at the 4-carboxylic acid group, facilitating nucleophilic attacks. Comparative studies with chloro or fluoro analogs (e.g., 4-Bromo-2-fluorocinnamic acid) reveal differences in reaction kinetics and regioselectivity .
Q. What computational approaches predict its interactions with biological targets?
Molecular docking studies using software like AutoDock Vina can simulate binding to enzymes (e.g., topoisomerases). The compound’s planar acridine core may intercalate DNA, while the carboxylic acid group could form hydrogen bonds with active sites. Validation via in vitro assays (e.g., fluorescence quenching) is recommended .
Q. How should researchers address contradictions in reported spectral data?
Discrepancies in melting points or NMR shifts may stem from polymorphic forms or impurities. Reproduce synthesis under strictly controlled conditions (e.g., inert atmosphere, anhydrous solvents) and compare results with high-purity standards. For example, impurities in DMF or incomplete coupling can alter melting points by >5°C .
Q. What strategies optimize its stability in long-term storage?
Stability studies under varying pH, temperature, and light exposure are critical. Lyophilization (freeze-drying) in amber vials at -20°C prevents degradation. Accelerated aging tests (40°C/75% RH for 6 months) can predict shelf life .
Q. How can its adsorption behavior on surfaces influence experimental outcomes?
Surface interactions (e.g., with glassware or chromatographic resins) may reduce recovery yields. Pre-treating glassware with silanizing agents minimizes adsorption. Microspectroscopic imaging (e.g., AFM or SEM) can quantify surface binding affinity .
Methodological Notes
- Data Contradiction Analysis : Always cross-reference spectral data with synthetic conditions. For example, solvent polarity (DMF vs. THF) can shift ¹H NMR peaks by 0.1–0.3 ppm .
- Experimental Design : Use factorial design (e.g., varying temperature, catalyst loading) to identify critical parameters in synthesis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
